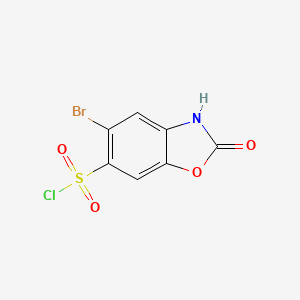

5-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Description

5-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a sulfonyl halide derivative featuring a benzoxazole core substituted with a bromine atom at the 5-position and a sulfonyl chloride group at the 6-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters for pharmaceutical and agrochemical applications . Its electrophilic sulfonyl chloride group enables facile nucleophilic substitution reactions, while the bromine substituent enhances steric and electronic effects compared to lighter halogens like chlorine.

Properties

IUPAC Name |

5-bromo-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4S/c8-3-1-4-5(14-7(11)10-4)2-6(3)15(9,12)13/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAPQIHLJAZORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)S(=O)(=O)Cl)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a benzoxazole ring, a sulfonyl chloride group, and a bromine substituent, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis often begins with 5-bromosalicylic acid.

- Formation of Benzoxazole : Cyclization reactions are employed to form the benzoxazole ring.

- Sulfonylation : The introduction of the sulfonyl chloride group is achieved through reaction with chlorosulfonic acid or similar reagents.

Antimicrobial Activity

Research has indicated that compounds within the benzoxazole class exhibit notable antimicrobial properties. For instance, derivatives have been tested against various pathogens:

- Gram-positive Bacteria : Compounds showed varying degrees of activity against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : E. coli and Pseudomonas aeruginosa were also targeted, with some derivatives demonstrating significant inhibitory effects.

- Fungi : Activity against Candida albicans was noted, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/ml in different studies .

The biological action of this compound is thought to involve enzyme inhibition mechanisms. The sulfonyl chloride group may interact with nucleophilic sites on target enzymes, leading to reduced activity. This mechanism is similar to other compounds in its class that have shown effectiveness as enzyme inhibitors in various biological systems.

Case Studies

- Antimicrobial Screening : A study evaluated a series of benzoxazole derivatives for antimicrobial activity. The results indicated that compounds with a sulfonamide moiety exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the benzoxazole ring significantly affect biological activity. For example, the presence of halogens like bromine can enhance antimicrobial potency due to increased lipophilicity and interaction with bacterial membranes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key analogs differ in substituents at the 5-position of the benzoxazole ring or the sulfonyl chloride group. Below is a comparative analysis:

*Estimated based on molecular formulas.

Key Observations :

- Reactivity : The sulfonyl chloride group’s reactivity follows the order: Br > Cl > CH₃ due to electron-withdrawing effects stabilizing the leaving group.

- Thermal Stability : Methyl-substituted analogs (e.g., 5-methyl variant) exhibit higher thermal stability, whereas bromo/chloro derivatives are more prone to decomposition under heat .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.